molecular formula C16H14F2N2O4S B3014338 (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903625-78-4

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B3014338
CAS No.: 1903625-78-4
M. Wt: 368.35
InChI Key: XYKRSRYEALBANZ-UHFFFAOYSA-N
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Description

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound featuring a difluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an azetidine ring substituted with a pyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the difluoromethylsulfonyl phenyl precursorVarious methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions, can be employed to achieve this transformation .

The next step involves the formation of the azetidine ring, which can be accomplished through cyclization reactions. The azetidine ring is then functionalized with a pyridin-3-yloxy group through nucleophilic substitution reactions. The final step involves the coupling of the difluoromethylsulfonyl phenyl precursor with the functionalized azetidine ring under appropriate reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethylsulfonyl group in (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone imparts unique chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding affinity to molecular targets. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O4S/c17-16(18)25(22,23)14-6-2-1-5-13(14)15(21)20-9-12(10-20)24-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRSRYEALBANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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